MFCD27943176

Description

Based on analogous compounds in the evidence, MFCD27943176 is hypothesized to feature a heterocyclic core with functional groups such as boronic acids, halogens, or imidazole derivatives, which are common in transition metal coordination and pharmaceutical intermediates .

Key inferred properties include:

- Molecular weight: Likely within 200–500 g/mol, comparable to compounds like CAS 1046861-20-4 (235.27 g/mol) and CAS 1022150-11-3 (486.57 g/mol) .

- Synthesis: Likely involves transition metal catalysts (e.g., palladium) and green chemistry principles, as seen in the preparation of CAS 1761-61-1 using A-FGO catalysts .

- Bioactivity: Potential moderate bioavailability (score ~0.55) and BBB permeability, similar to boronic acid derivatives .

Properties

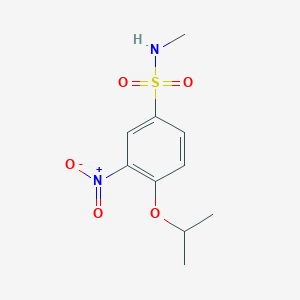

IUPAC Name |

N-methyl-3-nitro-4-propan-2-yloxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5S/c1-7(2)17-10-5-4-8(18(15,16)11-3)6-9(10)12(13)14/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSFJSXSHHVVPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)NC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of MFCD27943176 typically involves multiple steps One common synthetic route starts with the nitration of a suitable aromatic precursor to introduce the nitro group This is followed by sulfonation to add the sulfonamide groupIndustrial production methods may vary, but they generally follow similar steps with optimizations for scale and yield.

Chemical Reactions Analysis

MFCD27943176 can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different intermediates.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .

Scientific Research Applications

MFCD27943176 has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of MFCD27943176 involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can form hydrogen bonds with proteins, affecting their function. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD27943176 with structurally related compounds, highlighting physicochemical properties, synthesis methods, and bioactivity profiles. Data are extrapolated from experimental studies of analogous molecules.

Table 1: Comparative Analysis of this compound and Similar Compounds

Structural and Functional Insights:

- CAS 1761-61-1: A bromophenol derivative with high solubility (0.687 mg/mL) but low LogP (-2.47), limiting membrane permeability. Its synthesis uses recyclable catalysts, emphasizing eco-friendly practices .

- CAS 1022150-11-3 : A nitroaromatic compound with multiple hazard alerts (e.g., H315 for skin irritation). Its higher molecular weight (486.57 g/mol) may reduce solubility, necessitating DMF as a solvent .

- CAS 1046861-20-4 : A boronic acid derivative with moderate LogP (0.61) and BBB permeability, making it suitable for CNS-targeting drug development. Its synthesis employs palladium catalysts, similar to hypothesized methods for this compound .

Research Findings and Discussion

Pharmacological Potential

- The boronic acid moiety in this compound may enhance binding to proteasomes or enzymes, akin to CAS 1046861-20-4’s bioactivity .

- However, its predicted H302 hazard (oral toxicity) necessitates rigorous safety evaluations, as seen in CAS 1022150-11-3’s multi-hazard profile .

Physicochemical Trade-offs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.